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Aniline (CeHsNH2), the simplest aromatic amine, is a cornerstone of modern organic synthesis
and a critical building block in numerous industries, including pharmaceuticals, dyes, and
polymers.[1][2] Its unique electronic structure, arising from the interplay between the amino
group and the aromatic ring, dictates its physical properties and chemical reactivity. This guide
provides an in-depth examination of aniline's molecular structure, physicochemical properties,
and diverse reactivity, supplemented with detailed experimental protocols and data presented
for clarity and practical application.

Structure and Bonding

Aniline consists of a phenyl group attached to an amino group.[2] The nitrogen atom's lone
pair of electrons is delocalized into the benzene ring's 1t-system, which significantly influences
the molecule's geometry and electronic properties.[3] This delocalization results in a partial Tt-
bond character between the carbon and nitrogen atoms.

The C-N bond length in aniline is approximately 1.41 A, which is shorter than the typical C-N
single bond length of 1.47 A found in aliphatic amines like cyclohexylamine, indicating this
partial double bond character.[4] The geometry of the amino group is slightly pyramidalized,
with the nitrogen hybridization existing in a state between sp? and sp3.[4]
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Caption: Resonance delocalization in aniline.

Parameter Value Reference
C-N Bond Length 1.41 A [4]
Pyramidalization Anglet! 142.5° [4]
C-N Bond Length

9 1.47 A [4]
(Cyclohexylamine)
C-N Bond Length (2,4,6-

o - oth { 1.34 A [4]

trinitroaniline)
C-N Bond Length (3-

ot € 1.44 A [4]

methylaniline)

1Angle between the C-N bond
and the bisector of the H-N-H

angle.

Physicochemical Properties

Freshly purified aniline is a colorless to pale yellow, oily liquid with a characteristic fishy odor.
[1][5] It darkens upon exposure to air and light due to the formation of oxidized, colored
impurities.[2][4]

Table 2: Physical Properties of Aniline
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Property Value Reference(s)

Colorless to pale yellow oily

Appearance quid [1][2][5]
Odor Characteristic fishy, amine-like  [1][2]
Molecular Formula CeHsNH:2 [1]
Molar Mass 93.13 g/mol

Density 1.022 g/cm3 [6]
Melting Point -6.3°C [11[4]
Boiling Point 184.1 °C [1][41[6]

Slightly soluble in water;

. miscible with most organic
Solubility [1][5][6]
solvents (e.g., alcohol, ether,

benzene)
pKa of Conjugate Acid
L ~4.6 [11[41[7]
(Anilinium ion)
Refractive Index (nD at 20 °C) 1.586 [6]

Basicity

Aniline is a weak base. Aromatic amines are generally much weaker bases than aliphatic
amines.[3][4] This reduced basicity is attributed to the delocalization of the nitrogen's lone pair
of electrons into the aromatic m-system, making them less available for protonation.[2][3]
Aniline reacts with strong acids to form the anilinium ion (CeHsNHs%).[4] The pKa of the
anilinium ion is approximately 4.6.[4][7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of aniline.

Table 3: Spectroscopic Data for Aniline
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Technique Key Absorptions / Signals Reference(s)

UV-Vis (in Ethanol) Amax = 230 nm and 280 nm [8]

~3442, 3360 cm~1 (N-H
asymmetric & symmetric

Infrared (IR) stretch)~1619 cm~* (N-H
bend)~1281 cm~1 (Aromatic C-
N stretch)

0 =7.14 ppm (t, 2H, meta-H)d
= 6.74 ppm (t, 1H, para-H)d =

'H NMR (in CDCls) ppm ( P : [°]
6.66 ppm (d, 2H, ortho-H)d =

3.53 ppm (s, 2H, NH2)

0 = 146.6 ppm (C-N)o = 129.4
m (meta-C)d = 118.8 ppm
13C NMR (in CDCI5) ppm ( ) PP [10]
(para-C)d = 115.2 ppm (ortho-

C)

Reactivity and Reaction Mechanisms

The amino group (-NHz2) is a strong activating, ortho-, para-directing group in electrophilic
aromatic substitution reactions.[11][12] This high reactivity is due to the donation of the
nitrogen's lone pair into the ring, increasing electron density at the ortho and para positions.[12]
[13]

Aniline (CeHsNH2)
Acylation (Amide formation) N-Alkylation

Halogenation (e.g., Bromination)
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Caption: Major reactivity pathways of aniline.

Electrophilic Aromatic Substitution

Aniline's high reactivity makes it highly susceptible to electrophilic attack.[13]

o Halogenation: Aniline reacts rapidly with bromine water at room temperature to form a white
precipitate of 2,4,6-tribromoaniline. The reaction is so facile that it is difficult to stop at
monosubstitution.[4]

 Nitration: Direct nitration of aniline with a mixture of concentrated nitric and sulfuric acids is
complex. The strongly acidic conditions protonate the amino group to form the anilinium ion,
which is a meta-directing deactivator. This leads to a mixture of ortho, meta, and para
products, along with significant oxidation and tar formation.[12][13]

» Sulfonation: Reaction with concentrated sulfuric acid at 180 °C produces sulfanilic acid (p-
aminobenzenesulfonic acid).[4]

o Friedel-Crafts Reactions: Aniline does not undergo Friedel-Crafts alkylation or acylation.
The amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AICI3),
forming a complex that deactivates the ring towards electrophilic attack.

Controlling Reactivity: The Acyl Protecting Group

To overcome the issues of polysubstitution and unwanted side reactions, the high reactivity of
the amino group can be moderated by converting it to an acetamido group (-NHCOCHs3) via
acetylation.[13] This is a common protection strategy. The acetamido group is still an ortho-,
para-director but is less activating than the amino group.[5] This allows for controlled,
monosubstituted reactions. The amino group can be regenerated later by hydrolysis.
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Caption: Workflow for controlled monosubstitution.
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Reactions of the Amino Group

o Acylation: Aniline reacts with acylating agents like acetic anhydride or acetyl chloride to form
amides. The product from the reaction with acetic anhydride is acetanilide.[4][13]

» N-Alkylation: Aniline can be alkylated on the nitrogen atom. For instance, reacting aniline
with methanol at high temperatures over an acid catalyst yields N-methylaniline and N,N-

dimethylaniline.[4]

o Diazotization: Primary aromatic amines like aniline react with nitrous acid (HNOz, typically
generated in situ from NaNO:z and HCI) at low temperatures (0-5 °C) to form stable
arenediazonium salts.[1] These salts are highly versatile intermediates in the synthesis of a
wide range of aromatic compounds through reactions like the Sandmeyer reaction.

Experimental Protocols
Synthesis of Aniline from Nitrobenzene

Aniline is commonly prepared in the laboratory by the reduction of nitrobenzene using a metal
in acidic conditions, such as tin and concentrated hydrochloric acid.[6][7][8]
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Caption: Experimental workflow for aniline synthesis.
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Methodology:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place granulated
tin (e.g., 50 g) and nitrobenzene (e.g., 20.5 mL).[7]

Acid Addition: Slowly add concentrated hydrochloric acid (e.g., 110 mL) in portions through
the condenser. The reaction is exothermic and may become vigorous. Maintain control by
cooling the flask in a water bath if necessary, ensuring the reaction proceeds briskly.[7]

Reflux: After the addition of acid is complete, heat the mixture on a boiling water bath or with
a heating mantle for approximately 30-60 minutes to ensure the reaction goes to completion.
The disappearance of the characteristic smell of nitrobenzene indicates the end of the
reaction.[6][14]

Basification: Cool the flask. Slowly add a concentrated solution of sodium hydroxide (e.g., 75
g in 150 mL of water) until the mixture is strongly alkaline. This neutralizes the excess acid
and liberates the free aniline from its anilinium salt.[7][14]

Purification by Steam Distillation: Assemble a steam distillation apparatus and distill the
mixture. Aniline is steam volatile and will co-distill with water as a cloudy, oily liquid.[7][15]
Continue distillation until the distillate runs clear.

Isolation: Transfer the distillate to a separatory funnel. The aniline will form a denser, oily
layer at the bottom. Separate the layers. To recover the aniline dissolved in the aqueous
layer, saturate the water with sodium chloride ("salting out") and extract with a suitable
organic solvent like diethyl ether.[7][16]

Drying and Final Purification: Combine the aniline portions and dry over a suitable drying
agent like anhydrous potassium hydroxide. The final purification can be achieved by simple
or vacuum distillation, collecting the fraction boiling at ~184 °C (or a lower temperature under
vacuum).[16]

Electrophilic Bromination: Synthesis of 2,4,6-
Tribromoaniline

This protocol demonstrates the high reactivity of the aniline ring.
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Methodology:

¢ Aniline Solution: In a conical flask, prepare a solution of aniline (e.g., 5 mL) in glacial acetic
acid (e.g., 20 mL).[17]

e Bromine Solution: In a separate container, cautiously prepare a solution of bromine (e.g., 8.4
mL) in glacial acetic acid (e.g., 20 mL).[17]

e Reaction: Slowly add the bromine solution dropwise to the aniline solution with constant
shaking. The reaction is exothermic; cool the flask in an ice bath to maintain control. A yellow
solid will precipitate.[17]

« |solation: Pour the reaction mixture into a beaker containing a large volume of cold water.

« Filtration and Washing: Collect the white precipitate of 2,4,6-tribromoaniline by vacuum
filtration. Wash the solid thoroughly with water to remove any remaining acid.

o Recrystallization: The crude product can be purified by recrystallization from a suitable
solvent, such as ethanol or rectified spirit.[17]

Protection and Monobromination: Synthesis of p-
Bromoaniline

This multi-step protocol illustrates the use of a protecting group to achieve regioselectivity.
Part A: Acetylation of Aniline to Acetanilide[4][13]

» Preparation: Dissolve aniline (e.g., 500 mg) in a mixture of water (14 mL) and concentrated
hydrochloric acid (0.45 mL).[4]

» Reaction: To this solution, add acetic anhydride (0.6 mL). Immediately follow with the
addition of a solution of sodium acetate (530 mg) in water (3 mL).[4]

e |solation: Stir or swirl the mixture. Acetanilide will precipitate as a white solid. Cool the
mixture in an ice bath to maximize precipitation and collect the product by vacuum filtration.

 Purification: The crude acetanilide can be purified by recrystallization from agueous ethanol.
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Part B: Bromination of Acetanilide[18][19]

Preparation: Dissolve the dried acetanilide (e.g., 5.0 g) in glacial acetic acid (22 mL) in a
flask.[19]

e Bromine Addition: In a fume hood, slowly add a solution of bromine (e.g., 12.0 mL) in glacial
acetic acid (11.0 mL) dropwise with stirring.[19]

e Reaction Completion: Allow the mixture to stand at room temperature for about 15 minutes.

» Precipitation: Pour the reaction mixture into a large volume of cold water with stirring. The p-
bromoacetanilide will precipitate.

« |solation: Collect the solid product by vacuum filtration and wash with cold water.
Part C: Hydrolysis of p-Bromoacetanilide to p-Bromoaniline[20][21]

e Reaction Setup: Place the p-bromoacetanilide (e.g., 5.0 g) in a round-bottom flask with
ethanol (e.g., 15 mL) and an aqueous solution of potassium hydroxide (e.g., 2.7 g in 5 mL
water).[19]

o Reflux: Heat the mixture under reflux for approximately 30 minutes to hydrolyze the amide.
[19]

« |solation: Pour the hot solution into cold water. The p-bromoaniline will precipitate. Collect
the solid by vacuum filtration, wash with water, and dry.

 Purification: The crude p-bromoaniline can be purified by recrystallization from a suitable
solvent like methylated spirit.[19]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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